2-amino-N-(4-bromophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide
Description
Properties
IUPAC Name |
2-amino-N-(4-bromophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O3/c1-30-17-6-4-5-14(13-17)22(28)21-20(25)19(18-7-2-3-12-27(18)21)23(29)26-16-10-8-15(24)9-11-16/h2-13H,25H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYVIQRVMQLCDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=C(C=C4)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(4-bromophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common approach may include:
Formation of the indolizine core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the 4-bromophenyl group: This step may involve a substitution reaction using a brominated aromatic compound.
Attachment of the 3-methoxybenzoyl group: This can be done through acylation reactions.
Addition of the amino group: This step may involve amination reactions under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the methoxy or amino groups.
Reduction: Reduction reactions could target the carbonyl group in the benzoyl moiety.
Substitution: The bromine atom in the 4-bromophenyl group can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution could result in various substituted phenyl derivatives.
Scientific Research Applications
Research indicates that 2-amino-N-(4-bromophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide exhibits notable biological activities, including:
- Anticancer Properties : The compound has shown potential as an inhibitor of key enzymes involved in cancer cell proliferation. It interacts with specific receptors and enzymes that are critical in the signaling pathways of cancer cells.
- Anti-inflammatory Effects : It has been observed to inhibit the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.
Case Studies and Research Findings
1. Anticancer Activity Assessment :
A study evaluated the compound's anticancer potential through in vitro experiments on various cancer cell lines. Results indicated that it inhibited cell proliferation significantly at micromolar concentrations, demonstrating an IC50 value comparable to established anticancer drugs.
2. Anti-inflammatory Efficacy :
In vivo studies were conducted using animal models of arthritis. The compound was administered to evaluate its impact on inflammatory markers. The findings revealed a substantial reduction in markers such as TNF-α and IL-6, indicating its potential as an anti-inflammatory agent .
3. Structure-Activity Relationship (SAR) Studies :
Further investigations into the structure-activity relationship highlighted that modifications to the bromobenzoyl group could enhance or diminish the biological activity of the compound. This aspect is crucial for the design of more potent derivatives .
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may involve binding to proteins, enzymes, or receptors, thereby modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of indolizine carboxamides, which exhibit variations in substituents on the phenyl and benzoyl groups. Below is a systematic comparison with analogs reported in the literature:
Table 1: Structural and Physicochemical Comparison
Key Structural Differences and Implications
Substituent Position on Benzoyl Group: The target compound’s 3-methoxybenzoyl group differs from analogs with para-substituted benzoyl moieties (e.g., 4-methoxy in Analog 1, 3-nitro in Analog 2). Nitro groups (Analog 2 and 3) introduce strong electron-withdrawing effects, which could increase reactivity in electrophilic interactions .
Aryl Group on Carboxamide :
- The 4-bromophenyl group in the target compound provides a balance between hydrophobicity and electronic effects, contrasting with the smaller 2-chlorophenyl (Analog 1) or bulkier 4-ethylphenyl (Analog 2). Bromine’s larger atomic radius may enhance π-π stacking interactions in biological targets .
Molecular Weight and Solubility :
- The target compound’s higher molecular weight (464.32 g/mol vs. 419.86–448.86 g/mol for analogs) suggests reduced solubility in aqueous media, which may necessitate formulation adjustments for in vivo studies.
Biological Activity
2-amino-N-(4-bromophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide, a compound with the CAS number 903281-39-0, belongs to the indolizine class of compounds, which have garnered attention for their diverse biological activities. This article reviews the synthesis, biological significance, and potential therapeutic applications of this compound, focusing on its antimicrobial and anticancer properties.
- Molecular Formula : C23H18BrN3O3
- Molecular Weight : 464.3 g/mol
- Structure : The compound features an indolizine core substituted with a bromophenyl and a methoxybenzoyl group.
Antimicrobial Activity
The compound has been evaluated for its in vitro antimicrobial activity against various bacterial strains and fungi. Studies indicate promising results against both Gram-positive and Gram-negative bacteria. For instance, a related study on indolizine derivatives showed significant antimicrobial effects, suggesting that structural modifications can enhance activity against specific pathogens .
| Pathogen Type | Activity Observed |
|---|---|
| Gram-positive Bacteria | Effective |
| Gram-negative Bacteria | Moderate |
| Fungal Species | Limited |
Anticancer Activity
Research has demonstrated that 2-amino-N-(4-bromophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide exhibits notable anticancer properties. In particular, it has been tested against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7), revealing its potential as an antiproliferative agent. The compound's mechanism involves inducing apoptosis and inhibiting cell migration, as supported by various assays including the Sulforhodamine B (SRB) assay .
Case Study Example :
In a study involving related indolizine compounds, one derivative exhibited an IC50 value of 1.73 μM against FaDu cells (hypopharyngeal carcinoma), indicating strong antiproliferative effects. The study utilized brightfield microscopy and DAPI staining to confirm cytotoxicity, alongside assays that demonstrated dose-dependent increases in apoptotic markers such as cleaved caspase-3 levels .
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions of 2-amino-N-(4-bromophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide with target proteins. These studies suggest that the compound may interact effectively with key enzymes involved in cancer progression and inflammation, such as COX-2, enhancing its therapeutic potential as both an anticancer and anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-amino-N-(4-bromophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide, and what reaction conditions are critical for yield optimization?
- Methodology : The synthesis involves multi-step reactions:
- Indolizine core formation : Cyclization of pyridine derivatives with alkynes using palladium/copper catalysts under inert atmospheres .
- Functionalization : Amino and carboxamide groups are introduced via nucleophilic substitution (e.g., EDCI/DCC coupling) .
- Benzoylation/methoxylation : Electrophilic aromatic substitution with benzoyl chloride and methoxybenzene derivatives under acidic/basic conditions .
- Optimization : Key factors include temperature control (e.g., 60–80°C for cyclization), solvent selection (e.g., DMF for polar intermediates), and purification via column chromatography or recrystallization .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they highlight?
- Techniques :
- NMR : H/C NMR identifies substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in indolizine core) .
- Mass spectrometry (ESI) : Confirms molecular weight (e.g., observed [M+H] at m/z 398 for analogous indolizine derivatives) .
- IR spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm) and N-H bonds (amine groups at ~3300 cm) .
Q. What preliminary biological assays are recommended to screen this compound’s bioactivity?
- Antibacterial : Broth microdilution assays (MIC values against E. coli or S. aureus) .
- Antioxidant :
- Lipid peroxidation inhibition : Thiobarbituric acid reactive substances (TBARS) assay, with IC comparisons to ascorbic acid .
- Nitric oxide scavenging : Griess reagent-based quantification of NO radical inhibition .
Advanced Research Questions
Q. How can computational methods improve the design of derivatives with enhanced bioactivity?
- Approach :
- Quantum chemical calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to guide substituent modifications .
- Molecular docking : Screen against targets (e.g., bacterial enzymes or antioxidant pathway proteins) to prioritize synthetic targets .
Q. How should researchers resolve contradictions in bioactivity data (e.g., moderate activity across assays)?
- Analysis :
- Dose-response curves : Confirm activity trends using triplicate measurements (mean ± SD) .
- Cellular uptake studies : Assess membrane permeability (e.g., Caco-2 cell models) to rule out bioavailability limitations .
- SAR comparisons : Benchmark against analogs (e.g., 4-fluorobenzoyl vs. 4-bromophenyl derivatives) to identify critical substituents .
Q. What strategies optimize synthetic yield for scaled-up production in academic settings?
- Scale-up :
- Continuous flow reactors : Enhance reproducibility and reduce reaction times for cyclization steps .
- Automated purification : Flash chromatography systems with gradient elution for high-purity isolates .
- Yield tracking : Monitor intermediates via TLC/HPLC to identify bottlenecks (e.g., incomplete benzoylation) .
Q. What mechanistic studies are warranted to elucidate this compound’s interaction with biological targets?
- Enzyme inhibition assays : Measure IC against COX-2 or NADPH oxidase to link antioxidant/anti-inflammatory effects .
- Receptor binding : Radioligand displacement assays (e.g., for kinase targets) using H-labeled probes .
- Metabolic stability : Microsomal incubation (e.g., rat liver microsomes) to assess CYP450-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
